
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide, also known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders.
作用机制
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule binds to the receptor and blocks the effects of opioids such as morphine and fentanyl. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. The molecule has been shown to block the effects of opioids such as morphine and fentanyl, which can be useful in the study of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has also been shown to have effects on the brain's reward system, which can be useful in the study of addiction and other neurological disorders.
实验室实验的优点和局限性
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has several advantages for use in lab experiments. The molecule is highly selective for the mu-opioid receptor, which allows for precise targeting of this receptor in studies of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has some limitations, including the fact that it is not a natural product and may not accurately mimic the effects of endogenous opioids.
未来方向
There are several potential future directions for research involving N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide. One area of interest is the study of the role of the mu-opioid receptor in addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new treatments for these conditions. Another area of interest is the study of the brain's reward system and the mechanisms of drug addiction. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new therapies for addiction and other neurological disorders. Finally, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in the study of other opioid receptors and their potential roles in disease states.
合成方法
The synthesis of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide involves several steps, including the reaction of 1-ethyl-2-methyl-5-nitroimidazole with cyclobutanone, followed by reduction of the resulting nitro compound with zinc and ammonium chloride. The resulting cyclobutyl ketone is then reacted with 3-acetylpyrrole in the presence of acetic anhydride and a catalyst to yield N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide.
科学研究应用
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been extensively studied for its potential use in scientific research. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been used in animal models to study the role of the mu-opioid receptor in addiction and pain management. The molecule has also been used in studies of the brain's reward system and the mechanisms of drug addiction.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-5-18-11(2)9-13(12(18)3)14(19)17(4)15(10-16)7-6-8-15/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOQNBVJMVVJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

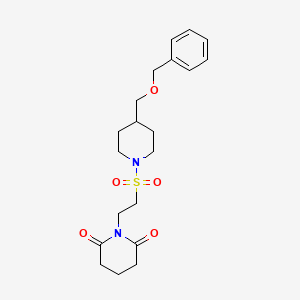

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
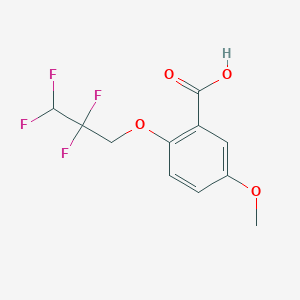
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
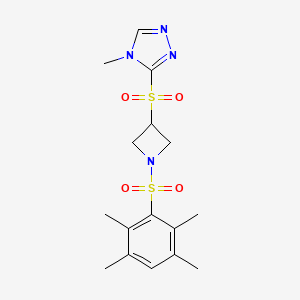
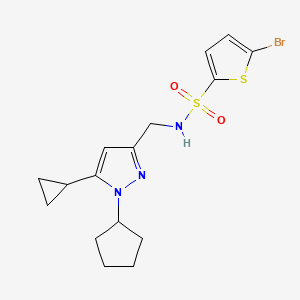
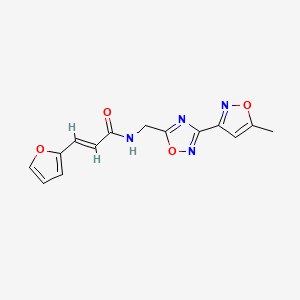
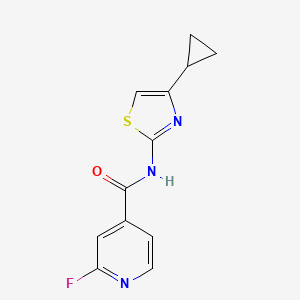
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
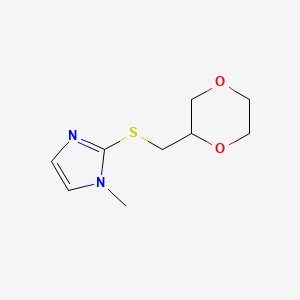
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)